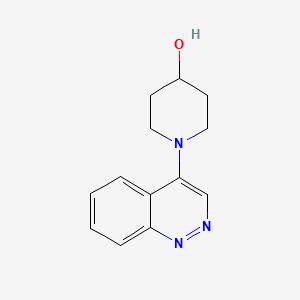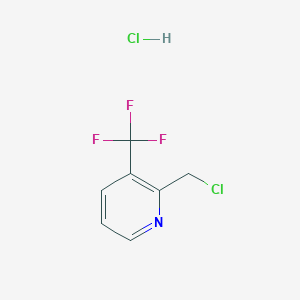
Clorhidrato de 2-(clorometil)-3-(trifluorometil)piridina
Descripción general
Descripción
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a chemical compound that features a pyridine ring substituted with chloromethyl and trifluoromethyl groups. This compound is of significant interest in various fields, including organic synthesis, pharmaceuticals, and agrochemicals, due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is employed in the development of bioactive molecules and enzyme inhibitors.
Medicine: It serves as a precursor in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is utilized in the production of agrochemicals, including herbicides and insecticides.
Mecanismo De Acción
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity, thereby affecting a particular metabolic pathway. The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Análisis Bioquímico
Biochemical Properties
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride plays a significant role in biochemical reactions, particularly in the context of radical trifluoromethylation. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the transfer of trifluoromethyl groups to carbon-centered radicals . The nature of these interactions often involves the formation of covalent bonds, which can alter the reactivity and stability of the target molecules. The trifluoromethyl group, in particular, is known for its electron-withdrawing properties, which can influence the overall biochemical behavior of the compound .
Cellular Effects
The effects of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism Additionally, the compound’s impact on gene expression can result in altered levels of key metabolic enzymes, further influencing cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride exerts its effects through a series of binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific context of the reaction . For example, the trifluoromethyl group can enhance the binding affinity of the compound to certain enzymes, leading to inhibition of their activity. Conversely, in some cases, the compound may activate enzymes by stabilizing their active conformations . These interactions can also lead to changes in gene expression, further modulating the biochemical landscape of the cell .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under specific conditions, but can degrade over time, leading to a decrease in its biochemical activity . Long-term exposure to the compound in in vitro or in vivo studies has also revealed potential changes in cellular function, highlighting the importance of temporal dynamics in its biochemical analysis .
Dosage Effects in Animal Models
The effects of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved metabolic function . At higher doses, toxic or adverse effects can occur, including enzyme inhibition, cellular stress, and potential toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal biochemical effects .
Metabolic Pathways
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes . For instance, the trifluoromethyl group can enhance the reactivity of the compound, leading to increased production of specific metabolites . These interactions highlight the compound’s role in shaping the metabolic landscape of the cell .
Transport and Distribution
The transport and distribution of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound, affecting its overall biochemical activity . For example, the compound may be transported to specific cellular compartments where it exerts its effects on target biomolecules . The distribution of the compound within tissues can also impact its overall efficacy and potential side effects .
Subcellular Localization
The subcellular localization of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is a critical factor that influences its activity and function . The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biochemical activity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride typically involves the chloromethylation of 3-(trifluoromethyl)pyridine. This reaction can be carried out using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is usually performed under anhydrous conditions to prevent hydrolysis of the chloromethyl ether.
Industrial Production Methods
In an industrial setting, the production of 2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride may involve continuous flow processes to ensure high efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides.
Reduction: Reduction of the trifluoromethyl group can lead to the formation of difluoromethyl or monofluoromethyl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe) are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives.
Oxidation: Pyridine N-oxides are the primary products.
Reduction: Difluoromethyl and monofluoromethyl derivatives are formed.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Chloromethyl)pyridine hydrochloride
- 3-(Trifluoromethyl)pyridine
- 2-(Bromomethyl)-3-(trifluoromethyl)pyridine
Uniqueness
2-(Chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride is unique due to the presence of both chloromethyl and trifluoromethyl groups on the pyridine ring. This dual substitution imparts distinct chemical properties, such as increased reactivity towards nucleophiles and enhanced lipophilicity, which are not observed in similar compounds with only one of these substituents.
Propiedades
IUPAC Name |
2-(chloromethyl)-3-(trifluoromethyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3N.ClH/c8-4-6-5(7(9,10)11)2-1-3-12-6;/h1-3H,4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTLOPHZEUSOQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CCl)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864264-98-2 | |
| Record name | 2-(chloromethyl)-3-(trifluoromethyl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl[1-(4-methylphenyl)butan-2-yl]amine](/img/structure/B1455837.png)
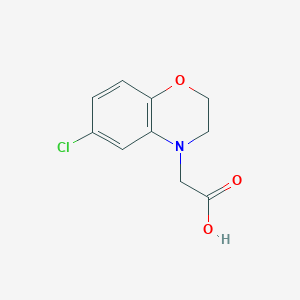
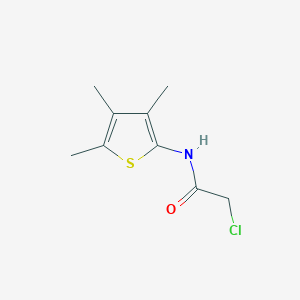
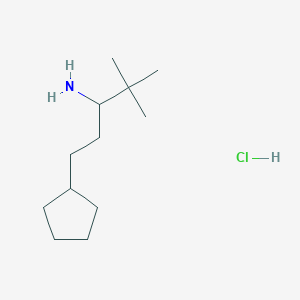
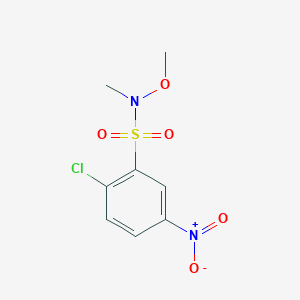
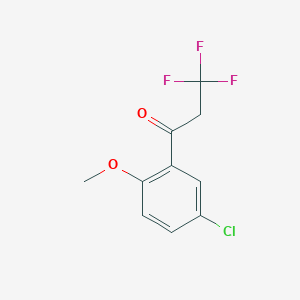
![3-Ethoxyspiro[3.3]heptan-1-amine](/img/structure/B1455845.png)
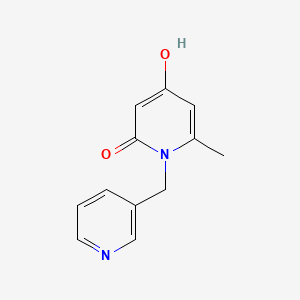

![3-[(2,4-difluorophenyl)methoxy]benzaldehyde](/img/structure/B1455850.png)
